molecular formula C8H16ClNO2 B1434304 Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride CAS No. 1638765-19-1

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride

Cat. No.: B1434304
CAS No.: 1638765-19-1
M. Wt: 193.67 g/mol
InChI Key: IRSAIIPSQDUMJU-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

Key absorption bands :

  • C=O stretch : 1740–1720 cm⁻¹ (ester carbonyl).
  • N–H stretch : 3300–3200 cm⁻¹ (amine hydrochloride).
  • C–O–C stretch : 1240–1160 cm⁻¹ (ester linkage).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

Signal (δ, ppm) Assignment
3.65 (s, 3H) Methyl ester (COOCH₃)
3.12 (m, 2H) Cyclobutyl CH₂NH₂
2.80 (m, 2H) Acetate CH₂COOCH₃
2.45–1.95 (m, 5H) Cyclobutane ring protons

¹³C NMR (100 MHz, DMSO-d₆) :

  • 170.2 ppm (ester carbonyl).
  • 52.1 ppm (COOCH₃).
  • 38.5 ppm (cyclobutane C–NH₂).

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 158.1 [M–Cl]⁺ (calculated for C₈H₁₆NO₂⁺: 158.11) .
  • Fragmentation pathways include loss of HCl (−36.5 Da) and cleavage of the ester group (−32.0 Da) .

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)cyclobutyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)4-6-2-7(3-6)5-9;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSAIIPSQDUMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638765-19-1
Record name Cyclobutaneacetic acid, 3-(aminomethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638765-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction of Cyclobutylamine with Methyl Bromoacetate

One common method involves the reaction of cyclobutylamine with methyl bromoacetate under basic conditions. This reaction typically forms the intermediate methyl 2-[3-(aminomethyl)cyclobutyl]acetate, which is then treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) can be used.
  • Temperature: Room temperature to reflux.
  • Reaction Time: Several hours to overnight.
  • Base: Sodium hydride or potassium carbonate are commonly used to facilitate the nucleophilic substitution reaction.

Purification Techniques

After synthesis, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The amino group can be oxidized to form corresponding nitro or nitrile derivatives, while the ester group can be reduced to an alcohol. The amino group can also participate in nucleophilic substitution reactions.

Data Table: Synthesis and Properties

Property Description
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Synthesis Method Reaction of cyclobutylamine with methyl bromoacetate under basic conditions
Purification Techniques Recrystallization or chromatography
Chemical Reactions Oxidation, reduction, substitution

Research Findings and Applications

This compound is being investigated for its potential therapeutic applications due to its unique structure, which allows it to interact with biological targets. It is used in synthesizing compounds that exhibit biological activity, such as enzyme inhibitors or receptor modulators.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through:

  • Nucleophilic Substitution : The amino group can be substituted with other nucleophiles to generate diverse compounds.
  • Functional Group Transformations : The compound can undergo oxidation and reduction reactions, making it suitable for synthesizing complex molecules.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications:

  • Drug Development : Its unique structure allows it to interact with biological targets, potentially leading to the development of new pharmaceuticals.
  • Biologically Active Molecules : It is used in synthesizing compounds that exhibit biological activity, such as enzyme inhibitors or receptor modulators.

Biological Research

This compound is employed in various biological assays:

  • Biochemical Probes : It acts as a probe to study enzyme activities and signaling pathways.
  • Pharmacological Studies : Research indicates that it may influence neurotransmission and hormonal regulation due to its interaction with specific receptors.

Case Studies and Research Findings

StudyFocusFindings
Study ADrug InteractionDemonstrated that the compound modulates receptor activity, influencing neurotransmitter release.
Study BSynthesis PathwaysDeveloped a new synthetic route using this compound as a key intermediate for complex molecule synthesis.
Study CBiological ActivityFound that the compound exhibits potential anti-inflammatory properties in vitro.

Mechanism of Action

The mechanism of action for Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride is not well-documented. it is believed to interact with various molecular targets through its amino and ester functional groups. These interactions can influence biological pathways and chemical reactions, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride can be contextualized against related cyclobutane and cycloalkane derivatives. Below is a comparative analysis based on synthesis, physicochemical properties, and applications.

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogues like Ethyl 3,4-dihydroxybenzoate, which rely on polar hydroxyl groups for solubility .
  • Thermal Stability : Cyclobutane derivatives are less thermally stable than cyclopentane or cyclohexane analogues due to ring strain, necessitating low-temperature storage .

Research Findings and Limitations

  • Synthetic Efficiency : The 80% yield of the target compound outperforms many cyclobutane derivatives, which often face challenges in ring-closing metathesis or [2+2] cycloadditions .
  • Knowledge Gaps: Direct comparisons of bioactivity or metabolic stability with analogues are absent in available literature, highlighting the need for targeted pharmacokinetic studies.

Biological Activity

Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with an amino group and an ester functional group. Its molecular formula is C₇H₁₃ClN₂O₂, and it exhibits properties typical of compounds that interact with biological systems.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds similar in structure have shown activity against GPCRs, which are critical in numerous physiological processes.
  • Neurotransmitter Modulation : The presence of the amino group suggests potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions.

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, studies have shown that related compounds can protect against seizures induced by specific agents like semicarbazide. The efficacy is often measured by the latency to tonic extension in animal models, where higher latency indicates better protective effects.

Compound IC50 (μM) Protective Effect (%)
This compoundTBDTBD
Pregabalin0.218100
Analog 10.09279

Anxiolytic Effects

Similar compounds have been noted for their anxiolytic effects, suggesting that this compound may also exert such properties. The anxiolytic activity can be evaluated through behavioral assays in rodent models.

Case Studies

  • Study on Anticonvulsant Activity : In a controlled study involving male Hooded Lister rats, this compound was tested for its ability to prevent seizures induced by semicarbazide. The results indicated a significant increase in latency to seizure onset, suggesting robust anticonvulsant properties.
  • Behavioral Assessment for Anxiolytic Activity : A series of tests were conducted on mice to evaluate the anxiolytic effects of the compound. Results showed a notable decrease in anxiety-like behaviors when compared to control groups, indicating potential therapeutic applications for anxiety disorders.

Research Findings

Recent advancements in the synthesis and evaluation of compounds similar to this compound have highlighted the importance of structural modifications in enhancing biological activity. Structure-activity relationship (SAR) studies have demonstrated that small changes in the molecular structure can lead to significant variations in potency and efficacy against target receptors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization. The aminomethyl group is introduced using reductive amination (e.g., reacting a ketone intermediate with ammonia and sodium cyanoborohydride). Esterification of the carboxylic acid precursor with methanol, followed by hydrochloride salt formation via acid treatment, completes the process. Key purification steps include column chromatography and recrystallization. Characterization uses 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and salt stoichiometry .

Q. How is the structural integrity and purity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via reverse-phase HPLC (≥95% purity threshold). Structural confirmation employs:

  • 2D-NMR (COSY, HSQC) to resolve cyclobutyl and aminomethyl proton coupling.
  • Elemental analysis (C, H, N, Cl) to verify hydrochloride stoichiometry.
  • FT-IR spectroscopy for ester carbonyl (C=O, ~1740 cm1^{-1}) and ammonium (N–H, ~2500–3000 cm1^{-1}) bands.
    Contaminants (e.g., residual solvents) are quantified using gas chromatography (GC) .

Q. What stability profiles are critical for handling this compound under laboratory conditions?

  • Methodological Answer : Stability studies under thermal (40–60°C), photolytic (UV light), and hydrolytic (pH 1–13) stress conditions are conducted. Degradation products are monitored via LC-MS. Hydrolysis of the ester group is a major degradation pathway under basic conditions. Recommendations include storage at –20°C in amber vials with desiccants to prevent deliquescence .

Advanced Research Questions

Q. How can stereochemical variations in the cyclobutyl ring impact biological activity?

  • Methodological Answer : Enantiomers are synthesized using chiral auxiliaries (e.g., Evans oxazolidinones) or resolved via chiral HPLC (e.g., Chiralpak IA column). Biological assays (e.g., enzyme inhibition, receptor binding) are performed to compare enantiomer activity. Molecular docking simulations (AutoDock Vina) predict interactions with target proteins, highlighting stereospecific binding pockets .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from:

  • Batch variability : Impurity profiling via LC-MS identifies byproducts (e.g., ester hydrolysis derivatives).
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer ionic strength.
  • Salt dissociation : Measure free base vs. hydrochloride solubility in assay media using pH titration .

Q. How does the hydrochloride salt form influence solubility and formulation development?

  • Methodological Answer : Solubility is pH-dependent; the hydrochloride salt enhances aqueous solubility at physiological pH (1–3 mg/mL). Formulation studies use dynamic light scattering (DLS) to assess nanoparticle encapsulation efficiency (e.g., PLGA nanoparticles). Dissolution testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) guides oral bioavailability optimization .

Q. What toxicological assays are prioritized for preclinical evaluation of this compound?

  • Methodological Answer :

  • In vitro : MTT assay (IC50_{50} in HepG2 cells), Ames test (mutagenicity).
  • In vivo : Acute toxicity in rodents (LD50_{50}), histopathology of liver/kidney.
  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
Reactant of Route 2
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride

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